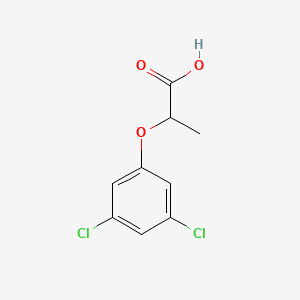

2-(3,5-Dichlorophenoxy)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-Dichlorophenoxy)propanoic acid is an organic compound with the molecular formula C₉H₈Cl₂O₃. It is a derivative of propanoic acid where the hydrogen atom of the hydroxyl group is replaced by a 3,5-dichlorophenoxy group. This compound is known for its applications as a selective herbicide, particularly effective against broad-leaved weeds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenoxy)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3,5-dichlorophenol.

Etherification: 3,5-dichlorophenol is reacted with an appropriate alkylating agent, such as 2-bromopropanoic acid, in the presence of a base like potassium carbonate. This reaction forms the ether linkage.

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to carry out the etherification and hydrolysis steps.

Purification: The crude product is purified using techniques such as crystallization or distillation to achieve the desired purity level.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,5-Dichlorophenoxy)propanoic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Major Products

Substitution: Products include various substituted phenoxypropanoic acids.

Esterification: Esters of this compound.

Reduction: 2-(3,5-Dichlorophenoxy)propanol.

Applications De Recherche Scientifique

2-(3,5-Dichlorophenoxy)propanoic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its effects on plant growth and development, particularly in weed control.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.

Industry: Employed as a herbicide in agricultural practices to control broad-leaved weeds.

Mécanisme D'action

The mechanism of action of 2-(3,5-Dichlorophenoxy)propanoic acid involves its interaction with plant hormones. It mimics the action of natural auxins, which are plant growth regulators. By disrupting the normal hormonal balance, it causes uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and related signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2,4-Dichlorophenoxy)propanoic acid: Another chlorophenoxy herbicide with similar herbicidal properties.

2,4-Dichlorophenoxyacetic acid: Widely used herbicide with a similar mode of action.

2-(4-Chloro-2-methylphenoxy)propanoic acid: Another phenoxy herbicide with different substituents on the aromatic ring.

Uniqueness

2-(3,5-Dichlorophenoxy)propanoic acid is unique due to its specific substitution pattern on the aromatic ring, which influences its herbicidal activity and selectivity. The 3,5-dichloro substitution provides a distinct profile in terms of its interaction with plant hormones and its effectiveness against certain weed species.

Activité Biologique

2-(3,5-Dichlorophenoxy)propanoic acid, often referred to as a phenoxy herbicide, is a compound that has garnered attention due to its biological activity, particularly in the context of plant growth regulation and potential toxicity in non-target organisms. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C9H8Cl2O3

- Molecular Weight : 219.07 g/mol

- CAS Number : 97971

This compound functions primarily as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid (IAA). This mimicry disrupts normal plant growth processes by inducing uncontrolled cell division and elongation. The compound binds to auxin receptors in plants, leading to:

- Cellular Effects : Rapid growth and abnormal development in target plants.

- Biochemical Pathways : Alteration of gene expression related to growth regulation and developmental processes.

Biological Activity in Plants

The primary application of this compound is in agriculture as a herbicide. Its effectiveness against broadleaf weeds stems from its ability to induce excessive growth, ultimately leading to plant death. The specific effects include:

- Target Plants : Effective against various broadleaf weeds.

- Application Method : Typically applied via foliar spray.

Acute Toxicity

Research indicates that exposure to this compound can result in acute toxicity symptoms in humans and animals. Key findings from various studies include:

- Symptoms : Nausea, vomiting, diarrhea, muscle weakness, and tremors.

- Mechanism of Toxicity : Induction of oxidative stress and mitochondrial injury leading to cell apoptosis.

Case Studies

-

Human Poisoning Case :

A case study highlighted a patient who ingested a herbicide containing this compound. The patient exhibited symptoms consistent with poisoning including muscle damage (rhabdomyolysis) and was treated with supportive care. Elevated creatine kinase levels were observed, indicating muscle injury due to the toxic effects of the compound . -

Animal Studies :

In rodent studies, exposure to this herbicide resulted in hormonal disruptions, including altered thyroid hormone levels and reproductive effects such as reduced sperm counts and increased estrogen levels. These findings raise concerns regarding long-term exposure risks for both humans and wildlife .

Environmental Impact

The environmental persistence of this compound is notable. Studies on biodegradation reveal that while some enantiomers degrade relatively quickly in aerobic conditions, others persist longer in the environment. This persistence can lead to bioaccumulation and potential ecological consequences .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Herbicidal Activity | Mimics auxin; induces uncontrolled growth |

| Acute Toxicity | Symptoms include nausea, muscle weakness |

| Endocrine Disruption | Alters hormone levels; affects reproductive health |

| Environmental Persistence | Varies by enantiomer; potential for bioaccumulation |

Propriétés

IUPAC Name |

2-(3,5-dichlorophenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-6(10)2-7(11)4-8/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRMHHUHESVKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601998 |

Source

|

| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68070-08-6 |

Source

|

| Record name | 2-(3,5-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.